![molecular formula C8H13NO4 B573091 (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid CAS No. 1292324-46-9](/img/structure/B573091.png)
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
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Overview
Description
“(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO4 . It is also known by other names such as “(S)-1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester” and "1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)-, (3S)" .
Synthesis Analysis
While specific synthesis methods for “(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” were not found in the search results, pyrrolidine derivatives are often synthesized using ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI string for “(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” is "InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)" . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” has a molecular weight of 187.19312 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Intramolecular Cyclisation
One notable application involves the use of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in intramolecular cyclisation reactions. Galeazzi et al. (1996) explored the oxidative cyclisation of a series of (S)-N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones. This process, facilitated by Mn(III) and Cu(II) in acetic acid, is regioselective and yields diastereomeric mixtures which are easily separated. This method serves as a useful tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).
Quantum Chemical Investigations
Bouklah et al. (2012) conducted DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including structures similar to (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. Their study provides insights into the electronic properties such as HOMO, LUMO energies, and molecular densities, which are crucial for understanding the reactivity and stability of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Construction of Cyclic γ-Aminobutyric Acid Analogues
Petz et al. (2019) reported on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid (GABA) analogues, which are substituted at the 4-position. This synthesis involves a de Mayo reaction, which is a combination of an intermolecular [2+2]-photocycloaddition followed by a fragmentation reaction. This innovative approach opens avenues for creating new GABA analogues with potential therapeutic applications (Petz, Allmendinger, Mayer, & Wanner, 2019).
Mechanism of Action
Esters
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with characteristic flavors and fragrances . They also participate in various biochemical reactions .
Mode of Action
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis, which can occur under both acidic and basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid . Reduction of an ester, typically with a strong reducing agent like lithium aluminum hydride, results in the formation of alcohols . Reaction with Grignard reagents leads to the formation of tertiary alcohols .
Biochemical Pathways
In biological systems, esters play key roles in a variety of biochemical pathways. For example, they are involved in the process of esterification, a common biochemical reaction where an ester is formed from a carboxylic acid and an alcohol .
Pharmacokinetics
The pharmacokinetics of esters can vary widely depending on their structure and the presence of functional groups. Generally, they are well absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the presence of metabolic enzymes, and transporter proteins .
Result of Action
The biological effects of esters depend on their structure and the specific biochemical pathways they participate in. Some esters, for example, are used in pharmaceuticals due to their analgesic or anti-inflammatory effects .
Action Environment
The action of esters can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of catalysts can also influence the rate of ester reactions .
properties
IUPAC Name |
2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744448 |
Source
|
Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid | |
CAS RN |
1292324-46-9 |
Source
|
Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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